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Compound of Interest

Compound Name: (-)-Hycosamine-d3

Cat. No.: B10795736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

common experimental applications of (-)-Hyoscyamine-d3. This deuterated analog of (-)-

hyoscyamine serves as a critical internal standard for its quantitative analysis in various

biological matrices.

Core Chemical Properties and Structure
(-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a tropane alkaloid and the

levorotatory isomer of atropine.[1][2][3] The incorporation of three deuterium atoms on the N-

methyl group results in a stable, isotopically labeled compound ideal for use in mass

spectrometry-based analytical methods.[4]
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Property Value Source(s)

Formal Name

(1R,3R,5S)-8-(methyl-d3)-8-

azabicyclo[3.2.1]octan-3-yl

(S)-3-hydroxy-2-

phenylpropanoate

Synonyms

L-Hyoscyamine-d3, (S)-

Hyoscyamine-d3, (-)-Atropine-

d3, Daturine-d3

Molecular Formula C17H20D3NO3

Molecular Weight
292.4 g/mol (also reported as

292.39 g/mol )

Physical Form Solid

Purity
≥99% deuterated forms (d1-

d3)

Solubility

Chloroform (50 mg/ml),

Ethanol, Methanol, DMSO

(100 mg/mL)
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Mechanism of Action: Muscarinic Acetylcholine
Receptor Antagonism
(-)-Hyoscyamine acts as a competitive, non-selective antagonist of muscarinic acetylcholine

receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at these

receptors, which are located on structures innervated by postganglionic cholinergic nerves and

on smooth muscles that respond to acetylcholine but may lack cholinergic innervation. This

antagonism inhibits the parasympathetic activities of acetylcholine, leading to effects such as
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decreased secretions from salivary, bronchial, and sweat glands, and reduced motility of the

gastrointestinal tract and bladder.
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Caption: Competitive antagonism of acetylcholine by (-)-hyoscyamine at the muscarinic

receptor.
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(-)-Hyoscyamine-d3 is primarily used as an internal standard in quantitative analyses of (-)-

hyoscyamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-

tandem mass spectrometry (LC-MS/MS). Below are representative protocols for these

applications.

Quantitative Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of (-)-hyoscyamine in human

plasma using (-)-Hyoscyamine-d3 as an internal standard. The method is based on protein

precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

(-)-Hyoscyamine analytical standard

(-)-Hyoscyamine-d3 internal standard (IS)

HPLC-grade methanol, acetonitrile, and water

Formic acid

Human plasma (blank)

2. Sample Preparation:

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the (-)-

Hyoscyamine-d3 working internal standard solution.

Vortex briefly to mix.

Add 200 µL of acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at 10,000 x g for 5 minutes.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with

0.1% formic acid).

3. LC-MS/MS Conditions (Representative):

LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile

Phase B (0.1% formic acid in acetonitrile).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.

MRM Transitions:

(-)-Hyoscyamine: e.g., m/z 290.2 → 124.2

(-)-Hyoscyamine-d3: e.g., m/z 293.2 → 127.2

4. Data Analysis:

Calculate the peak area ratio of the analyte to the internal standard.

Construct a calibration curve by plotting the peak area ratio against the concentration of the

calibration standards.

Determine the concentration of (-)-hyoscyamine in unknown samples by interpolation from

the calibration curve.
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Workflow for Quantitative Analysis using a Deuterated Internal Standard

Biological Sample
(contains Analyte)

Spike Sample with IS

Known amount of
(-)-Hyoscyamine-d3 (IS)

Sample Preparation
(e.g., Protein Precipitation,

Extraction)

LC-MS/MS Analysis

Data Processing

Quantification of Analyte

Click to download full resolution via product page

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Muscarinic Receptor Binding Assay
This protocol describes a representative radioligand binding assay to determine the affinity of a

test compound for muscarinic receptors, where (-)-hyoscyamine can be used as a reference

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10795736?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10795736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


competitor.

1. Materials and Reagents:

Cell membranes expressing muscarinic receptors (e.g., from CHO cells or rat brain tissue).

Radioligand (e.g., [3H]N-methylscopolamine).

(-)-Hyoscyamine (for determining non-specific binding or as a reference compound).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation cocktail.

Glass fiber filter plates.

2. Assay Procedure:

Prepare serial dilutions of the test compound and (-)-hyoscyamine.

In a 96-well plate, add the assay buffer, cell membranes (e.g., 10-20 µg protein/well), the

radioligand (at a concentration near its Kd), and either the test compound, buffer (for total

binding), or a high concentration of (-)-hyoscyamine (e.g., 1 µM, for non-specific binding).

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a

cell harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry.

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of (-)-Hyoscyamine-d3 for research and

development purposes. For specific applications, further optimization of the described protocols

may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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